![molecular formula C12H15N3 B3135440 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 400866-46-8](/img/structure/B3135440.png)
3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound with the molecular formula C12H16ClN3 . It is a derivative of propan-1-amine, where the hydrogen atom of the amino group is replaced by a 1-phenyl-1H-pyrazol-4-yl group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3.ClH/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12;/h1-3,6-7,9-10H,4-5,8,13H2;1H . This indicates that the compound has a pyrazole ring attached to a phenyl group, which is further connected to a propan-1-amine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.73 . It is a hydrochloride salt, indicating that it is likely soluble in water . The compound is in powder form and is stored at room temperature .Scientific Research Applications
Anticancer Potential
3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine has drawn attention due to its potential as an anticancer agent. Researchers have explored its cytotoxic effects against cancer cells, particularly in vitro studies. The compound’s structure suggests interactions with cellular pathways involved in tumor growth and proliferation .
Antimicrobial Activity
Studies have investigated the compound’s antimicrobial properties. It exhibits promising efficacy against certain pathogens, including bacteria and fungi. Researchers have explored its mode of action, potential targets, and synergistic effects with existing antibiotics .
Anti-inflammatory Effects
3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine may modulate inflammatory responses. Its impact on pro-inflammatory cytokines, enzymes, and signaling pathways has been studied. Understanding its anti-inflammatory potential could lead to novel therapeutic strategies .
Neuroprotective Properties
In preclinical models, this compound has shown neuroprotective effects. Researchers have investigated its ability to mitigate oxidative stress, enhance neuronal survival, and potentially combat neurodegenerative diseases. Further studies are needed to validate these findings .
Cryptosporidium Treatment
The derivative 5-amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile (LN002), related to our compound, exhibits efficacy against Cryptosporidium, a protozoan parasite causing gastrointestinal infections. However, its poor water solubility limits oral bioavailability. Researchers have explored strategies like solid dispersion to enhance its utility .
Chemical Biology and Drug Design
3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine serves as a valuable scaffold for chemical biology and drug design. Medicinal chemists modify its structure to create analogs with improved properties. These derivatives can be screened for specific targets, such as enzymes or receptors, in drug discovery programs .
Safety and Hazards
properties
IUPAC Name |
3-(1-phenylpyrazol-4-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZYHXXKNYIJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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